REACTION_CXSMILES
|
[C:1]([NH:8][C@H:9]1[CH2:14][CH2:13][C@H:12]([NH2:15])[CH2:11][CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(=O)([O-])[O-].[K+].[K+].F[C:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[CH:25][N:24]=1>C1(C)C=CC=CC=1>[CH3:5][C:4]([O:3][C:1]([NH:8][CH:9]1[CH2:10][CH2:11][CH:12]([NH:15][C:23]2[N:24]=[CH:25][CH:26]=[CH:27][C:28]=2[N+:29]([O-:31])=[O:30])[CH2:13][CH2:14]1)=[O:2])([CH3:7])[CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H]1CC[C@H](CC1)N
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
37.3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |